Hydrocotarnine hydrobromide Hydrocotarnine hydrobromide
Brand Name: Vulcanchem
CAS No.: 5985-00-2
VCID: VC21338125
InChI: InChI=1S/C12H15NO3.BrH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H
SMILES: CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol

Hydrocotarnine hydrobromide

CAS No.: 5985-00-2

Cat. No.: VC21338125

Molecular Formula: C12H16BrNO3

Molecular Weight: 302.16 g/mol

* For research use only. Not for human or veterinary use.

Hydrocotarnine hydrobromide - 5985-00-2

CAS No. 5985-00-2
Molecular Formula C12H16BrNO3
Molecular Weight 302.16 g/mol
IUPAC Name 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide
Standard InChI InChI=1S/C12H15NO3.BrH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H
Standard InChI Key VMLDPXIOBIJNAW-UHFFFAOYSA-N
SMILES CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br
Canonical SMILES CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br

Chemical Identity and Structure

Hydrocotarnine hydrobromide is a crystalline salt with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . The parent compound, hydrocotarnine, is a tetrahydroisoquinoline alkaloid that can be isolated from opium or synthesized through the reduction of cotarnine .

Structural Characteristics

The compound features a tetrahydroisoquinoline core structure with a methylenedioxy ring, methoxy group, and a tertiary amine functionality . Its systematic IUPAC name is 4-methoxy-6-methyl-7,8-dihydro-5H- dioxolo[4,5-g]isoquinoline hydrobromide . The chemical structure includes a stereochemistry designation of achiral with no defined stereocenters .

Chemical Identifiers

PropertyValue
CAS Number5985-00-2
Molecular FormulaC12H16BrNO3
Molecular Weight302.16 g/mol
SMILESBr.COC1=C2OCOC2=CC3=C1CN(C)CC3
InChIKeyVMLDPXIOBIJNAW-UHFFFAOYSA-N
PubChem CID6419942

Table 1: Chemical identifiers for hydrocotarnine hydrobromide

Origin and Synthesis

Natural Sources

The parent compound hydrocotarnine is a crystalline alkaloid obtained from opium. It has also been reported to occur naturally in several plant species, including Corydalis ophiocarpa, Corydalis ochotensis, and Corydalis heterocarpa var. japonica .

Synthetic Methods

Hydrocotarnine can be synthesized through the reduction of cotarnine . The hydrobromide salt is subsequently prepared by treating the free base with hydrobromic acid under controlled conditions. The selective O-demethylation of hydrocotarnine can be achieved using trimethylsilyl iodide in specific reaction conditions to yield hydrocotarnoline .

Pharmacological Profile

Mechanism of Action

While the precise mechanism of action remains incompletely characterized, hydrocotarnine is known to potentiate the analgesic effects of opioids, particularly oxycodone, through an undetermined mechanism . Unlike traditional opiates, hydrocotarnine is classified as a non-narcotic opium alkaloid, suggesting a different mode of action than classical opioid receptor agonism .

Receptor Binding and Potency

Research has identified two primary molecular targets for hydrocotarnine:

Target IDPotency
CHEMBL34018.4 μM [IC50]
CHEMBL2896.63 μM [IC50]

Table 2: Molecular targets and binding potency of hydrocotarnine

While these targets are identified, further research is needed to fully elucidate their role in the compound's pharmacological effects.

Clinical Applications

Analgesic Properties

The primary clinical application of hydrocotarnine hydrobromide is in pain management, particularly when used in combination with opioid analgesics like oxycodone . Its analgesic properties, coupled with its ability to potentiate the effects of oxycodone, make it valuable in addressing severe pain conditions.

Cancer Pain Management

Compound injections containing oxycodone and hydrocotarnine have demonstrated effectiveness in cancer pain treatment . These formulations typically contain 8 mg of oxycodone hydrochloride and 2 mg of hydrocotarnine hydrochloride for injection .

Antitussive Effects

Beyond its analgesic properties, hydrocotarnine also exhibits antitussive (cough-suppressing) effects, further expanding its therapeutic potential in respiratory conditions accompanied by persistent cough .

Pharmacokinetics

Distribution

Studies in Wistar rats treated with seized heroin (which contained hydrocotarnine among other opiate alkaloids) have shown that hydrocotarnine can be distributed to brain regions with high concentrations of μ-opiate receptors, including the cortex, brainstem, amygdala, and basal ganglia . This distribution pattern may contribute to its central nervous system effects.

ParameterClassification
Transport category2
Hazard identification number60
Danger label6.1
Emergency Action Code2X

Table 3: Safety classification parameters for hydrocotarnine hydrobromide

Research Studies and Clinical Evidence

Pharmacological Investigations

Studies investigating the pharmacokinetics and variation in the clearance of oxycodone and hydrocotarnine in patients with cancer pain have provided valuable insights into the clinical utility of this compound . Research has also explored the conversion ratio between intravenous oxycodone/hydrocotarnine and sustained-release oral oxycodone in cancer pain management .

Efficacy Studies

Multiple multicenter surveys and clinical audits have assessed the efficacy and safety of compound oxycodone injections containing hydrocotarnine for cancer pain relief . A four-year audit of continuous subcutaneous injection of the compound demonstrated sustained efficacy in managing cancer-related pain .

Analytical Methods

Analytical techniques have been developed for the determination of oxycodone and hydrocotarnine in cancer patient serum by high-performance liquid chromatography with electrochemical detection, facilitating therapeutic drug monitoring in clinical settings .

Comparative Analysis with Related Compounds

Comparison with Hydrocotarnine Hydrochloride

Future Research Directions

Mechanism Elucidation

Despite its established clinical utility, the precise mechanism by which hydrocotarnine potentiates the analgesic effects of oxycodone remains incompletely understood. Future research focusing on the molecular basis of this synergistic interaction could potentially unveil novel pain-modulating pathways .

Expanded Applications

Given its analgesic and antitussive properties coupled with a favorable metabolic profile, hydrocotarnine hydrobromide warrants investigation for expanded therapeutic applications beyond cancer pain management, potentially including chronic pain conditions and respiratory disorders characterized by persistent cough .

Novel Formulations

Development of novel pharmaceutical formulations incorporating hydrocotarnine hydrobromide, including extended-release preparations and alternative routes of administration, could further enhance its clinical utility and patient compliance in long-term pain management scenarios .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator